molecular formula C21H20N4 B2899016 3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890616-39-4

3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2899016
CAS No.: 890616-39-4
M. Wt: 328.419
InChI Key: OPPFAMICTOAWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of a pyrazole derivative and a pyrimidine derivative, which undergoes cyclization in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-2-13-22-20-14-19(17-11-7-4-8-12-17)24-21-18(15-23-25(20)21)16-9-5-3-6-10-16/h3-12,14-15,22H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPFAMICTOAWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.